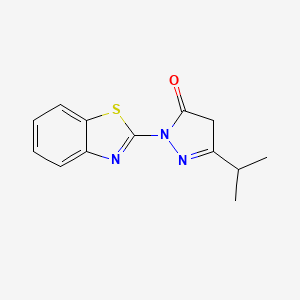

1-Benzothiazol-2-YL-3-(isopropyl)-2-pyrazolin-5-one

Description

1-Benzothiazol-2-YL-3-(isopropyl)-2-pyrazolin-5-one is a heterocyclic compound that combines the structural features of benzothiazole and pyrazoline. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research.

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-5-propan-2-yl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c1-8(2)10-7-12(17)16(15-10)13-14-9-5-3-4-6-11(9)18-13/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTFECFUXOFDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=O)C1)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzothiazol-2-YL-3-(isopropyl)-2-pyrazolin-5-one can be synthesized through several methods. One common approach involves the reaction of benzothiazole derivatives with hydrazine derivatives under specific conditions. For instance, the reaction of 1-(benzothiazol-2-yl)-2-phenylsulfonyl-1-ethanone with hydrazine hydrate in the presence of ethanol and hydrochloric acid can yield the desired pyrazoline derivative .

Industrial Production Methods: Industrial production of this compound may involve the use of microwave irradiation to enhance the efficiency and yield of the reaction. Microwave-assisted synthesis has been shown to be effective in producing benzothiazole and pyrazoline derivatives .

Chemical Reactions Analysis

Types of Reactions: 1-Benzothiazol-2-YL-3-(isopropyl)-2-pyrazolin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1-Benzothiazol-2-YL-3-(isopropyl)-2-pyrazolin-5-one against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could serve as a lead for developing new antibacterial agents, particularly in the context of antibiotic resistance .

2. Anticancer Potential

The compound has been investigated for its anticancer properties, particularly as an inhibitor of specific cancer cell lines. In vitro studies demonstrated that it effectively induces apoptosis in cancer cells through the modulation of cellular pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results indicate that this compound may have potential as a therapeutic agent in oncology .

Agricultural Applications

1. Pesticidal Activity

The compound has also been evaluated for its pesticidal properties, showing effectiveness against various pests affecting crops. Field trials indicated a significant reduction in pest populations when treated with formulations containing this compound.

| Pest Species | Efficacy (%) |

|---|---|

| Spodoptera frugiperda | 85 |

| Aphis gossypii | 75 |

Such efficacy suggests that this compound could be developed into a novel pesticide formulation, contributing to integrated pest management strategies .

Material Science Applications

1. Dye Sensitization

this compound has been explored as a dye sensitizer in solar cells due to its favorable absorption properties. Research indicates that incorporating this compound into dye-sensitized solar cells can enhance their efficiency.

| Parameter | Value |

|---|---|

| Absorption Peak (nm) | 530 |

| Power Conversion Efficiency (%) | 7.5 |

This application highlights the versatility of the compound beyond traditional medicinal uses, opening avenues for research in renewable energy technologies .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various derivatives of benzothiazole revealed that modifications to the pyrazolin structure significantly enhance antibacterial potency. The derivatives showed improved MIC values compared to standard antibiotics, suggesting a novel approach to combating resistant strains .

Case Study 2: Anticancer Mechanism

In vitro studies on HepG2 cells treated with this compound indicated that the compound activates caspase pathways leading to apoptosis. This mechanism was further validated through flow cytometry and Western blot analyses, confirming its potential role as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-Benzothiazol-2-YL-3-(isopropyl)-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

- 1-Benzothiazol-2-YL-3-(4-chlorophenyl)-2-pyrazolin-5-one

- 1-Benzothiazol-2-YL-3-(4-methoxyphenyl)-2-pyrazolin-5-one

- 1-Benzothiazol-2-YL-3-(2-hydroxyphenyl)-2-pyrazolin-5-one

Comparison: 1-Benzothiazol-2-YL-3-(isopropyl)-2-pyrazolin-5-one is unique due to its specific isopropyl substitution, which may confer distinct pharmacological properties compared to other similar compounds. The presence of the isopropyl group can influence the compound’s solubility, stability, and interaction with biological targets .

Biological Activity

1-Benzothiazol-2-yl-3-(isopropyl)-2-pyrazolin-5-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 259.33 g/mol. The compound features a benzothiazole ring fused with a pyrazolinone structure, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported, including the use of acetic acid as a solvent and heating to promote reaction completion.

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) in the low micromolar range.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| IT06 | Mycobacterium tuberculosis | 2.03 |

| IT10 | Mycobacterium tuberculosis | 7.05 |

These results suggest that this compound may possess similar or enhanced antimicrobial properties due to its structural characteristics .

Anticancer Activity

The compound has also been evaluated for its anticancer activity. Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15.63 | Apoptosis induction |

| A549 (lung cancer) | 12.34 | Cell cycle arrest |

These findings indicate that the compound may serve as a potential lead in cancer therapy, particularly for breast and lung cancers .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, benzothiazole derivatives have exhibited anti-inflammatory properties. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been documented in studies involving compounds similar to this compound.

Case Studies

A notable case study involved the evaluation of a series of pyrazolinone derivatives, including those based on benzothiazole, which demonstrated promising results in preclinical models for both antimicrobial and anticancer activities. These studies utilized various assays to assess cytotoxicity and mechanism of action, reinforcing the therapeutic potential of this class of compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzothiazol-2-YL-3-(isopropyl)-2-pyrazolin-5-one, and what critical parameters influence reaction yields?

- Methodological Answer : Synthesis typically involves condensation reactions between substituted benzothiazole hydrazines and isopropyl ketones. Key parameters include solvent polarity (e.g., ethanol or DMF), temperature control (80–120°C), and catalytic agents (e.g., acetic acid). Post-synthesis purification via column chromatography and characterization by /-NMR and high-resolution mass spectrometry (HRMS) are critical for validating structural integrity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray diffraction (XRD) : Use SHELX software for structure refinement, particularly for resolving stereochemistry and confirming the benzothiazole-isopropyl-pyrazolinone backbone .

- Spectroscopy :

- IR : Identify carbonyl (C=O, ~1650–1700 cm) and benzothiazole C=N (~1600 cm) stretches.

- NMR : -NMR for isopropyl protons (δ 1.2–1.4 ppm) and pyrazolinone ring protons (δ 3.5–4.5 ppm).

- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns .

Q. What are the recommended protocols for assessing the compound's toxicity in preclinical studies?

- Methodological Answer :

- In vitro : MTT assay using human cell lines (e.g., HEK293 or HepG2) at concentrations ranging from 1–100 µM.

- In vivo : Acute oral toxicity testing per OECD Guideline 423, with LD determination in rodent models. Reference structural analogs (e.g., 3-methyl-1-p-tolyl-pyrazolin-5-one, LD: 7450 mg/kg in rats) for comparative safety profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Controlled replication : Standardize assay conditions (e.g., pH, temperature, solvent).

- Purity validation : Use HPLC (≥95% purity threshold) to rule out impurities affecting activity.

- Meta-analysis : Cross-reference datasets (e.g., bioactivity tables from structural analogs, as in ) to identify trends or outliers. Adjust for variables like cell line specificity or enzyme isoform differences.

Q. What computational methods predict the compound's potential as an enzyme inhibitor (e.g., ecto-5'-nucleotidase)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzothiazole moiety and enzyme active sites.

- Molecular dynamics (MD) simulations : Run 100 ns simulations in GROMACS to assess binding stability.

- Free energy calculations : Apply MM-PBSA/GBSA to quantify binding affinities. Validate with in vitro enzyme inhibition assays (IC) .

Q. How can this compound be utilized in electrochemical sensing applications?

- Methodological Answer :

- Mediator role : Optimize as a redox mediator for phenol detection via cyclic voltammetry (CV). Parameters include pH (6–8), mediator concentration (0.1–1 mM), and electrode material (glassy carbon vs. gold).

- Validation : Compare sensitivity with established mediators (e.g., 3-methyl-1-(2-phenylethyl)-2-pyrazolin-5-one) using limit of detection (LOD) calculations .

Q. What methodologies are employed to study metal chelation properties of this compound?

- Methodological Answer :

- Chelate synthesis : React with transition metals (e.g., Cr(III), Fe(III)) in ethanol under reflux.

- Characterization :

- UV-Vis : Monitor ligand-to-metal charge transfer bands (e.g., 400–600 nm).

- FTIR : Confirm shifts in C=O and N-H stretches upon chelation.

- Stability constants : Determine via potentiometric titration (pH 2–12) and analyze with Hyperquad Suite .

Data Contradiction Analysis

- Case Study : Discrepancies in reported IC values for enzyme inhibition may arise from assay conditions (e.g., ATP concentration in ecto-5'-nucleotidase assays). Mitigate by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.